1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound that combines a piperazine ring with a phenoxyethyl group The presence of the tert-butyl and methyl groups on the phenoxy ring adds to its structural uniqueness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperazine typically involves the reaction of 4-tert-butyl-2-methylphenol with 2-chloroethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced products.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Shares the tert-butyl and methyl groups on the phenol ring.
4-(tert-Butyl)-2-methylphenol: Another compound with similar structural features.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups on the phenol ring.
Uniqueness
1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperazine is unique due to the presence of both the piperazine ring and the phenoxyethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.C2H2O4/c1-14-13-15(17(2,3)4)5-6-16(14)20-12-11-19-9-7-18-8-10-19;3-1(4)2(5)6/h5-6,13,18H,7-12H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBICBAZFRNQRGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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